

Comparative NMR Analysis of 9H-carbazole-1-carbaldehyde and Its Isomers

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Compound of Interest

Compound Name: 9H-carbazole-1-carbaldehyde

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A comprehensive guide to the ^1H and ^{13}C NMR characterization of **9H-carbazole-1-carbaldehyde**, offering a comparative analysis with its structural isomers and the parent carbazole molecule. This guide provides detailed experimental protocols, tabulated spectral data, and a logical workflow for researchers, scientists, and professionals in drug development.

The structural elucidation of carbazole derivatives is crucial in the fields of medicinal chemistry and materials science, where these compounds have shown significant potential. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and characterization of these molecules. This guide focuses on the detailed ^1H and ^{13}C NMR spectral features of **9H-carbazole-1-carbaldehyde** and presents a comparative analysis with its isomers, 9H-carbazole-9-carbaldehyde, and the unsubstituted 9H-carbazole.

Comparative Analysis of ^1H and ^{13}C NMR Data

The position of the aldehyde group on the carbazole scaffold significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons. A comparison of the NMR data for **9H-carbazole-1-carbaldehyde** with its isomers and the parent compound reveals these distinct differences.

While experimentally obtained and fully assigned ^1H and ^{13}C NMR data for **9H-carbazole-1-carbaldehyde** is not readily available in the surveyed literature, this guide presents data for closely related and isomeric compounds to provide a valuable comparative framework. For **9H-carbazole-1-carbaldehyde**, predicted NMR data is utilized for comparison, and it is imperative for researchers to confirm these values with experimental data.

Table 1: ¹H NMR Spectral Data Comparison

Compound	H-1	H-2	H-3	H-4	H-5	H-6	H-7	H-8	NH	CHO
9H-Carbazole	7.3 ppm (d)	7.4 ppm (t)	7.1 ppm (t)	8.0 ppm (d)	8.0 ppm (d)	7.1 ppm (t)	7.4 ppm (t)	7.3 ppm (d)	8.0 ppm (s)	-
9H-Carbazole-9-carbaldehyde ^[1] ^[2]	8.11 ppm (d, J=7.8 Hz)	7.15 ppm (t, J=7.4 Hz)	7.38 ppm (t, J=7.6 Hz)	7.48 ppm (d, J=8.1 Hz)	7.48 ppm (d, J=8.1 Hz)	7.38 ppm (t, J=7.6 Hz)	7.15 ppm (t, J=7.4 Hz)	8.11 ppm (d, J=7.8 Hz)	-	11.24 ppm (s)
1-(4-Fluorobenzoyl)-9H-carbazole ^[3]	-	8.14 ppm (d, J=7.8 Hz)	7.26 ppm (t)	8.34 ppm (d, J=7.6 Hz)	7.78 ppm (d, J=7.7 Hz)	7.32 ppm (t)	7.51 ppm (t)	7.58 ppm (d, J=8.1 Hz)	10.47 ppm (br. s)	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	C-1	C-2	C-3	C-4	C-4a	C-4b	C-5	C-6	C-7	C-8	C-8a	C-9a	CH O
9H-Carbazole	110 ppm	125 ppm	120 ppm	123 ppm	139 ppm	121 ppm	121 ppm	120 ppm	125 ppm	110 ppm	123 ppm	139 ppm	-
1-(4-Fluorobenzoyl)-9H-carbazole[3]	118.5	130.6	120.4	111.5	140.1	122.4	126.8	120.6	126.2	118.2	125.3	140.3	196.6 (C=O)

Experimental Protocols

General Procedure for NMR Sample Preparation and Data Acquisition:

High-purity samples of the carbazole derivatives are essential for obtaining clean NMR spectra. The following is a generalized protocol for sample preparation and data acquisition.

1. Sample Preparation:

- **Dissolution:** Accurately weigh 5-10 mg of the carbazole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

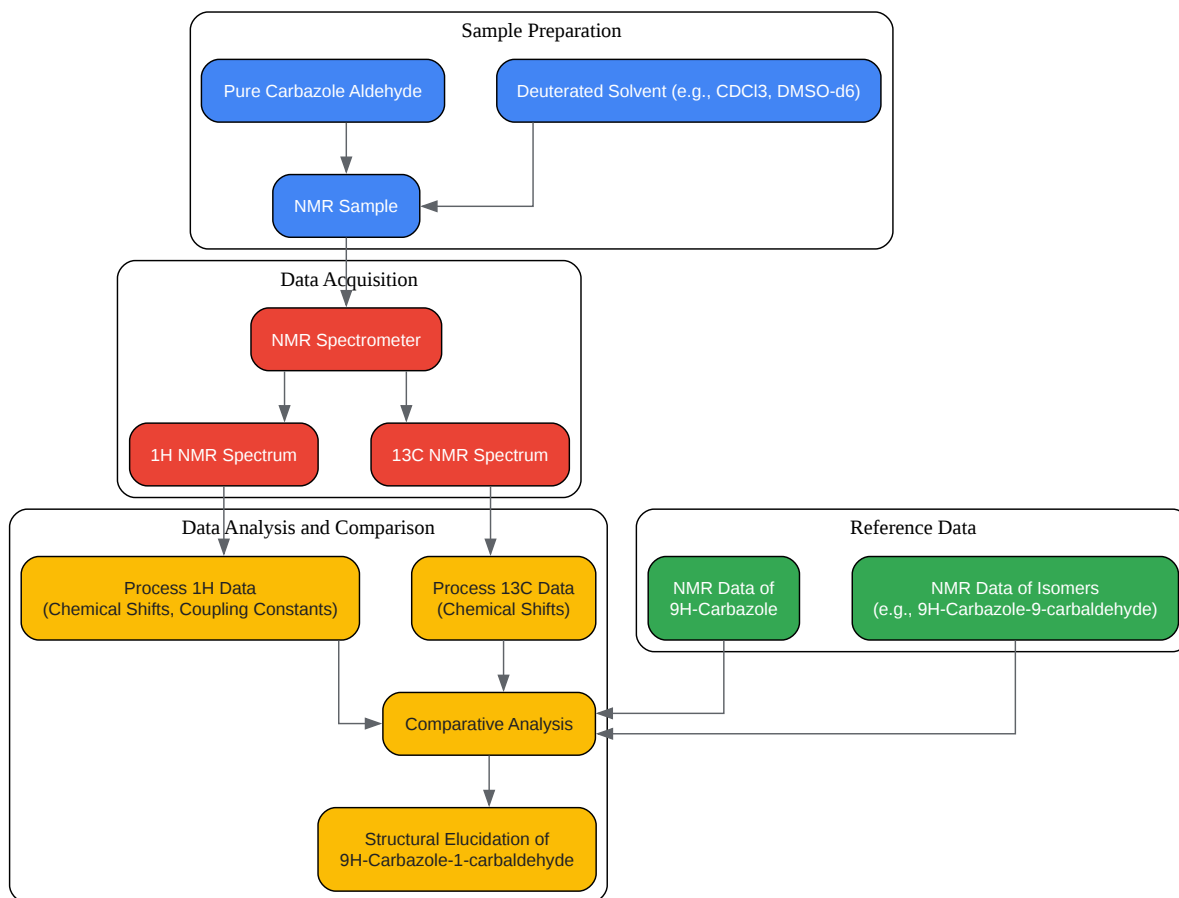
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

2. NMR Data Acquisition:

- Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: Approximately 12-15 ppm.
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: Approximately 200-220 ppm.

Logical Workflow for NMR Characterization

The process of characterizing and comparing carbazole aldehydes using NMR spectroscopy follows a systematic workflow. This involves initial sample preparation, acquisition of 1D and potentially 2D NMR spectra, data processing, and detailed analysis including comparison with related structures.



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Caption: Workflow for NMR characterization of **9H-carbazole-1-carbaldehyde**.

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